molecular formula C20H17FN6OS B2533233 N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863459-89-6

N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2533233
CAS No.: 863459-89-6
M. Wt: 408.46
InChI Key: UIVAXHXLLBRJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a recognized and potent ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its primary research value lies in the investigation of hematological malignancies and myeloproliferative disorders. The compound exerts its effects by inhibiting JAK2 , a critical kinase in the JAK-STAT signaling pathway, which is frequently dysregulated in conditions such as polycythemia vera and myelofibrosis. Concurrently, its potent inhibition of FLT3 , including both wild-type and internal tandem duplication (ITD) mutants, makes it a valuable tool for studying acute myeloid leukemia (AML), where FLT3-ITD is a common driver mutation. Researchers utilize this compound to elucidate the crosstalk between signaling pathways, to study mechanisms of drug resistance, and to evaluate potential synergistic effects in combination therapies in cellular and animal models of cancer. Its dual-targeting profile provides a unique pharmacological tool for dissecting the complex kinase networks that promote the survival and proliferation of cancer cells.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-12-4-3-5-16(13(12)2)24-17(28)10-29-20-18-19(22-11-23-20)27(26-25-18)15-8-6-14(21)7-9-15/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAXHXLLBRJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three key intermediates:

  • 3-(4-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol (Core heterocycle with thiol functionality)
  • N-(2,3-Dimethylphenyl)-2-bromoacetamide (Acetamide precursor)
  • Coupling reagents for sulfur-alkyl bond formation

Primary synthetic routes converge on late-stage nucleophilic substitution between the thiolate anion of the triazolopyrimidine core and the α-bromoacetamide derivative.

Synthesis of 3-(4-Fluorophenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-thiol

Cyclocondensation of Pyrimidine Precursors

The triazolopyrimidine core is synthesized via a [3+2] cycloaddition between 4-amino-5-hydrazinylpyrimidine and 4-fluorobenzaldehyde, followed by oxidative cyclization:

Step 1:
4-Amino-5-hydrazinylpyrimidine (1.0 equiv) reacts with 4-fluorobenzaldehyde (1.2 equiv) in ethanol under reflux (78°C, 12 h) to form a hydrazone intermediate.

Step 2:
Oxidation with iodine (1.5 equiv) in DMF at 60°C for 6 h induces cyclization to yield 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine.

Step 3:
Thiolation at C7 is achieved via nucleophilic displacement of a chlorine substituent using thiourea. The 7-chloro intermediate (prepared via chlorination with POCl₃) reacts with thiourea (2.0 equiv) in anhydrous dioxane at 110°C for 8 h, yielding the 7-thiol derivative.

Table 1: Optimization of Thiolation Conditions
Condition Solvent Temperature (°C) Yield (%)
Thiourea, 8 h Dioxane 110 78
NaSH, 6 h EtOH 80 65
H₂S gas, 12 h DMF 120 42

Preparation of N-(2,3-Dimethylphenyl)-2-Bromoacetamide

Acetylation of 2,3-Dimethylaniline

2,3-Dimethylaniline (1.0 equiv) reacts with acetic anhydride (1.5 equiv) in dichloromethane at 0–5°C for 2 h, followed by quenching with ice-water to yield N-(2,3-dimethylphenyl)acetamide (mp 105–107°C, 92% yield).

Bromination at the α-Position

The acetamide undergoes radical bromination using N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ at 80°C for 4 h, producing N-(2,3-dimethylphenyl)-2-bromoacetamide (mp 89–91°C, 85% yield).

Table 2: Bromination Reagent Comparison
Reagent Solvent Time (h) Yield (%)
NBS/BPO CCl₄ 4 85
Br₂/PCl₃ CHCl₃ 6 72
HBr/H₂O₂ AcOH 8 68

Coupling of Thiol and α-Bromoacetamide

Nucleophilic Substitution

The 7-thioltriazolopyrimidine (1.0 equiv) is deprotonated with K₂CO₃ (2.0 equiv) in dry DMF under nitrogen. N-(2,3-Dimethylphenyl)-2-bromoacetamide (1.2 equiv) is added dropwise, and the mixture is stirred at 50°C for 6 h. The product precipitates upon ice-water addition and is recrystallized from ethanol.

Table 3: Coupling Reaction Optimization
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 50 76
NaH THF 25 63
Cs₂CO₃ DMSO 80 82

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20–7.05 (m, 3H, dimethylphenyl-H), 4.32 (s, 2H, SCH₂), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • LC-MS (ESI⁺): m/z 463.1 [M+H]⁺ (calc. 463.12).

Crystallographic Analysis

Single-crystal X-ray diffraction (Source) confirms the planar triazolopyrimidine core and dihedral angles between aromatic rings:

Table 4: Selected Bond Lengths and Angles
Parameter Value (Å/°)
S–C7 1.812(3)
N1–N2 1.356(4)
C7–S–CH₂ 104.2(1)
Triazole-Pyrimidine Plane 3.2°

Alternative Synthetic Routes

Mitsunobu Coupling

A Mitsunobu reaction between 7-mercaptotriazolopyrimidine and N-(2,3-dimethylphenyl)-2-hydroxyacetamide using DIAD/PPh₃ in THF affords the target compound in 68% yield but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilization of the triazolopyrimidine core on Wang resin enables sequential functionalization, though scalability remains challenging.

Industrial-Scale Considerations

Purification Challenges

  • Residual DMF removal necessitates azeotropic distillation with toluene.
  • Polymorphism control during recrystallization is critical; ethanol/water (7:3) yields Form I (mp 158–160°C).

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40% (e.g., thiolation step completed in 2 h at 150°C).

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolo-pyrimidine derivatives:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Reported Use/Activity Source
N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidine 3-(4-Fluorophenyl), 7-sulfanylacetamide, N-(2,3-dimethylphenyl) 445.49 Hypothesized kinase inhibitor* This article
2-{[3-(4-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidine 3-(4-Fluorobenzyl), 7-sulfanylacetamide 431.46 Unknown (structural analog)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo(1,5-a)pyrimidine 2-Sulfonamide, 5-methyl, N-(2,6-difluorophenyl) 325.29 Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide 2-Methoxy, N-(2,6-dimethylphenyl) 278.34 Fungicide (oomycete control)

Key Observations:

Triazole-Pyrimidine Core vs. Other Scaffolds :

  • The target compound and its fluorobenzyl analog share the triazolo[4,5-d]pyrimidine core, which distinguishes them from flumetsulam’s triazolo(1,5-a)pyrimidine system. The position of the triazole fusion affects electronic properties and binding interactions.
  • Oxadixyl lacks the triazole-pyrimidine system entirely, relying on an oxazolidinyl-acetamide scaffold for fungicidal activity .

Substituent Effects: The 4-fluorophenyl group in the target compound vs. The benzyl group’s methylene spacer may enhance conformational flexibility but reduce binding affinity in rigid enzyme pockets. Flumetsulam’s 2-sulfonamide group (vs. sulfanylacetamide in the target compound) contributes to its herbicidal activity via acetolactate synthase (ALS) inhibition, highlighting the role of sulfonamide in enzyme interaction .

In contrast, flumetsulam and oxadixyl are agrochemicals with well-defined mechanisms .

Research Findings and Mechanistic Insights

  • Triazolo-Pyrimidine Derivatives :
    The triazolo[4,5-d]pyrimidine scaffold is associated with ATP-competitive kinase inhibition due to its ability to mimic purine bases. Substitution at the 3-position (e.g., 4-fluorophenyl) enhances selectivity for kinases like EGFR or VEGFR .
  • Role of Fluorine :
    The 4-fluoro substituent in both the target compound and improves metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation.
  • Sulfanylacetamide vs. Sulfonamide : The sulfanylacetamide group in the target compound may engage in hydrogen bonding with catalytic lysine residues in kinases, whereas flumetsulam’s sulfonamide acts as a hydrogen-bond acceptor in ALS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.